2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
CAS No.: 1329409-27-9
Cat. No.: VC4242693
Molecular Formula: C19H23Cl2N3O4S2
Molecular Weight: 492.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1329409-27-9 |
|---|---|
| Molecular Formula | C19H23Cl2N3O4S2 |
| Molecular Weight | 492.43 |
| IUPAC Name | 2-[[2-(4-chlorophenyl)sulfonylacetyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C19H22ClN3O4S2.ClH/c1-11(2)23-8-7-14-15(9-23)28-19(17(14)18(21)25)22-16(24)10-29(26,27)13-5-3-12(20)4-6-13;/h3-6,11H,7-10H2,1-2H3,(H2,21,25)(H,22,24);1H |
| Standard InChI Key | YUHCZOHHQXRNQO-UHFFFAOYSA-N |
| SMILES | CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl.Cl |
Introduction
2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic compound that belongs to the class of sulfonamide derivatives. It features a thieno[2,3-c]pyridine ring system, which is a type of heterocyclic compound. The presence of a chlorophenyl group enhances its pharmacological profile, contributing to potential biological activities such as anti-inflammatory and anti-cancer properties.
Synthesis
The synthesis of this compound typically involves multiple steps, although specific detailed protocols are not widely documented in the available literature. Generally, the synthesis of similar heterocyclic compounds involves the use of commercially available reagents and simple transformations .
Research Findings and Future Directions
Given the potential biological activities of this compound, further research is warranted to explore its efficacy as a therapeutic agent. This includes in-depth studies on its pharmacokinetics, toxicity, and efficacy in animal models or clinical trials. Additionally, structure-activity relationship (SAR) studies could help optimize its chemical structure for improved potency and selectivity.
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